Tetradecanol
Overview
Description
It is a white, waxy solid that is practically insoluble in water but soluble in diethyl ether and slightly soluble in ethanol . Myristyl alcohol is commonly derived from natural sources such as coconut oil and palm kernel oil . It is widely used in the cosmetic and personal care industry due to its emollient, emulsifying, and thickening properties .
Synthetic Routes and Reaction Conditions:
Hydrogenation of Myristic Acid: Myristic acid, a fatty acid derived from natural sources like coconut oil or palm kernel oil, undergoes hydrogenation in the presence of a suitable catalyst, typically a metal catalyst such as nickel or palladium, under controlled temperature and pressure conditions. The reaction converts myristic acid into myristyl alcohol.
Esterification Hydrogenation Method: Coconut oil is transesterified with methanol in the presence of sulfuric acid to produce methyl laurate and glycerin.
Ziegler Process: This process involves the hydroformylation of 1-dodecene, followed by hydrogenation to yield myristyl alcohol.
Industrial Production Methods:
High Pressure Hydrogenation: Coconut oil is continuously hydrogenated in a copper chromium catalyst to obtain a mixture of fatty alcohols.
Types of Reactions:
Oxidation: Myristyl alcohol can undergo oxidation to form myristic acid.
Esterification: Myristyl alcohol reacts with myristic acid to form myristyl myristate.
Hydrogenation: Myristyl alcohol can be produced by the hydrogenation of myristic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Acid catalysts such as sulfuric acid are used to facilitate the esterification reaction.
Hydrogenation: Metal catalysts like nickel or palladium are used under controlled temperature and pressure conditions.
Major Products:
Myristic Acid: Formed from the oxidation of myristyl alcohol.
Myristyl Myristate: Formed from the esterification of myristyl alcohol and myristic acid.
Mechanism of Action
Target of Action
Tetradecanol, also known as 1-Tetradecanol or myristyl alcohol, is a straight-chain saturated fatty alcohol Like other fatty alcohols, it is known to have emollient properties and is used as an ingredient in cosmetics such as cold creams .
Mode of Action
As an emollient, it likely works by forming an oily layer on the top of the skin that traps water in the skin, helping to keep skin hydrated and reduce skin dryness .
Biochemical Pathways
It is known that this compound can be produced by the hydrogenation of myristic acid (or its esters); myristic acid itself can be found in nutmeg but is also present in palm kernel oil and coconut oil .
Pharmacokinetics
It is known that this compound is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . This suggests that its bioavailability may be influenced by its solubility and the medium in which it is administered.
Result of Action
It is used in the fabrication of new theranostic systems having unique features of photoacoustic imaging and in the fabrication of temperature-regulated drug release systems based on phase-change materials .
Biochemical Analysis
Biochemical Properties
Tetradecanol plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the secretion of interleukin-2 (IL-2), a potent T cell growth factor, in EL-4 T cells . This suggests that this compound may interact with the enzymes and proteins involved in the IL-2 signaling pathway.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to specifically reduce the growth of T cells such as EL-4 T cell and isolated murine CD4+ T cells . It also inhibits the production of interleukin-8 and vascular endothelial growth factor in gastric epithelial cells infected with Helicobacter pylori .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It inhibits IL-2 secretion in T cells activated with phorbol 12-myristate 13-acetate (PMA) plus ionomycin . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 38 °C and a boiling point of over 260 °C . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study found that this compound improved the general disposition and functional ability in dogs suffering from arthritis . The standard dose was established as two chews per 20 pounds per day .
Metabolic Pathways
It is known that this compound can be produced by the hydrogenation of myristic acid (or its esters) . This suggests that it may be involved in fatty acid metabolism.
Scientific Research Applications
Myristyl alcohol has a wide range of applications in various fields:
Comparison with Similar Compounds
Cetyl Alcohol: Another fatty alcohol with similar emollient and emulsifying properties.
Stearyl Alcohol: A fatty alcohol used in cosmetics for its thickening and emulsifying properties.
Isopropyl Myristate: A synthetic ester made by combining isopropyl alcohol and myristic acid.
Comparison:
Myristyl Alcohol vs. Cetyl Alcohol: Both are used as emollients and emulsifiers, but myristyl alcohol has a lower melting point and is more suitable for products requiring a softer texture.
Myristyl Alcohol vs. Stearyl Alcohol: Stearyl alcohol has a higher melting point and is used in products requiring a more solid consistency.
Myristyl Alcohol vs. Isopropyl Myristate: Myristyl alcohol is less likely to cause skin irritation and acne breakouts compared to isopropyl myristate, making it a better choice for sensitive skin.
Myristyl alcohol’s unique properties and versatility make it a valuable ingredient in various applications, from cosmetics to industrial products.
Properties
IUPAC Name |
tetradecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Record name | TETRADECANOL | |
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Related CAS |
67905-32-2 (aluminum salt) | |
Record name | Myristyl alcohol [NF] | |
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DSSTOX Substance ID |
DTXSID9026926 | |
Record name | 1-Tetradecanol | |
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Molecular Weight |
214.39 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
Record name | TETRADECANOL | |
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Record name | 1-Tetradecanol | |
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Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
Record name | TETRADECANOL | |
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Record name | 1-TETRADECANOL | |
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Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
Record name | TETRADECANOL | |
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Record name | Myristyl alcohol | |
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Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
Record name | 1-TETRADECANOL | |
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Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
Record name | TETRADECANOL | |
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Vapor Density |
7.39 (Air = 1) | |
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Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
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Color/Form |
White solid, White crystals, Leaflets | |
CAS No. |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
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Record name | Alcohols, C14-15 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C12-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C14-22 and C16-22-unsatd. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C>14 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C12-15 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C10-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-TETRADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetradecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
Record name | TETRADECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-TETRADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetradecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetradecanol?
A1: this compound has the molecular formula C14H30O and a molecular weight of 214.40 g/mol.
Q2: What is the structure of this compound?
A2: this compound is a long-chain primary alcohol with a 14-carbon chain and a hydroxyl group at one end.
Q3: Are there any spectroscopic data available for this compound?
A: Yes, researchers have characterized this compound using techniques like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. []
Q4: What is the solubility of this compound?
A: this compound is sparingly soluble in water with a solubility of 0.3 ppm (1.4 μM) at 25 °C. []
Q5: How does the presence of this compound affect the dynamic surface tension of aqueous systems?
A: Dispersed particles or droplets of this compound in water can significantly increase the rate of adsorption to the surface, leading to much lower dynamic surface tensions. [] This property makes this compound potentially useful in lung surfactant applications. []
Q6: Can this compound be used as a phase change material (PCM)?
A: Yes, this compound has been successfully encapsulated within poly (methyl methacrylate) (PMMA) shells to create microcapsule PCMs for thermal energy storage applications. []
Q7: How does this compound behave in binary mixtures with other fatty alcohols?
A: Studies on high-pressure solid-liquid equilibrium show that binary mixtures of this compound with other fatty alcohols, like dodecanol, hexadecanol, and octadecanol, exhibit slightly pressure-dependent phase diagrams. []
Q8: Can this compound form liquid crystals with other compounds?
A: Yes, this compound forms a liquid crystalline phase with cholesterol within specific concentration and temperature ranges. [] The addition of water can further stabilize this liquid crystalline phase. []
Q9: Is this compound compatible with polymers?
A: Yes, this compound has been successfully incorporated into polymer matrices like expanded graphite for thermal storage applications. [] Additionally, it can be used as an inert component in the synthesis of porous glycidyl methacrylate/ethylene glycol dimethacrylate copolymers, influencing their pore structure. []
Q10: How does this compound compare to other long-chain alcohols in terms of antiviral activity?
A: Among saturated alcohols, a peak in antiviral activity is observed for chain lengths of 10 to 14 carbons. [] Decanol and dodecanol show similar activity to this compound against certain viruses, but differ in their effects on cell lysis. []
Q11: Can this compound be used to enhance drug solubility?
A: Yes, co-milling sorafenib tosylate with this compound, followed by supercritical fluid extraction, has been shown to enhance the drug's dissolution rate. [] This method creates porous network structures within the drug particles, leading to improved solubility. []
Q12: Does this compound have any effect on pigmentation?
A: Research suggests that this compound can attenuate the protein expression of tyrosinase, an enzyme involved in melanin synthesis. [] This hypopigmentary effect appears to be linked to the regulation of proteins within the protein kinase A (PKA) pathway. []
Q13: Can this compound be used as a substrate for enzymatic reactions?
A: Yes, alcohol dehydrogenase from yeast can convert this compound into its corresponding aldehyde, even when the this compound is present as undissolved particles. [] The reaction rate is dependent on the enzyme concentration and follows specific kinetics. []
Q14: Does this compound have any effect on Helicobacter pylori-induced inflammation?
A: Research has shown that this compound can reduce the production of interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) in gastric epithelial cells infected with Helicobacter pylori. [] It also appears to directly inhibit the growth of H. pylori. []
Q15: What is known about the toxicity of this compound?
A: While this compound has shown promising results in various applications, detailed toxicity studies are limited. Some research suggests that it might be less cytotoxic than shorter-chain alcohols like decanol. []
Q16: Can this compound be used in drug delivery systems?
A: Yes, this compound has been incorporated into sophisticated drug delivery systems. For instance, gold nanocages filled with this compound and doxorubicin, coated with a glutathione-responsive polymer, were developed for targeted drug delivery and controlled release. []
Q17: What is the role of this compound in multi-controlled drug delivery systems?
A: this compound has been successfully utilized as a phase change material in a multi-controlled drug delivery system for doxorubicin. [] This system, based on magnetic mesoporous Fe3O4 nanoparticles, releases the drug in response to temperature changes or near-infrared (NIR) laser irradiation, highlighting its potential in cancer thermo-chemotherapy. []
Q18: How is this compound utilized in NIR-triggered drug delivery systems?
A: Researchers have designed a system where mesoporous carbon nanoparticles are filled with doxorubicin and this compound. [] The this compound acts as a “gatekeeper”, trapping the drug until NIR irradiation triggers its release due to the photothermal effects of the nanoparticles. [] This approach minimizes premature drug release and enhances therapeutic efficacy.
Q19: How does the addition of polyethylene glycol (PEG) 2000 affect this compound's performance in drug delivery systems?
A: The incorporation of PEG 2000 in this compound-based drug delivery systems can facilitate drug release by increasing drug solubility in this compound and decreasing the surface tension between water and this compound. [] This modification highlights the potential for tailoring release profiles by adjusting the formulation.
Q20: Can this compound be used in thermochromic materials?
A: Yes, this compound serves as a solvent in thermochromic materials that change color with temperature variations. [, ] These materials hold potential in applications like temperature sensors or indicators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.